5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol
Overview
Description
5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound with a molecular formula of C11H10N2O2S. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture .
Mechanism of Action
Target of Action
Similar compounds have been used for uv light-induced covalent modification of biological targets . The compound can be appended to a ligand or pharmacophore, allowing for potential downstream applications via the alkyne tag .
Mode of Action
It’s suggested that similar compounds can undergo uv light-induced covalent modification of a biological target . This suggests that the compound may interact with its targets and induce changes through a similar mechanism.
Biochemical Pathways
Similar compounds have been used for uv light-induced covalent modification of biological targets , which could potentially affect various biochemical pathways.
Result of Action
Similar compounds have been used for uv light-induced covalent modification of biological targets , suggesting that this compound may have similar effects.
Action Environment
Similar compounds have been used for uv light-induced covalent modification of biological targets , suggesting that light exposure could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper handling and disposal of by-products .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol stands out due to its unique combination of the oxadiazole ring and thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-(4-prop-2-enoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-7-14-9-5-3-8(4-6-9)10-12-13-11(16)15-10/h2-6H,1,7H2,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZKWXWCFHTIMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NNC(=S)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333729 | |
Record name | 5-(4-prop-2-enoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24805725 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331002-91-6 | |
Record name | 5-(4-prop-2-enoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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